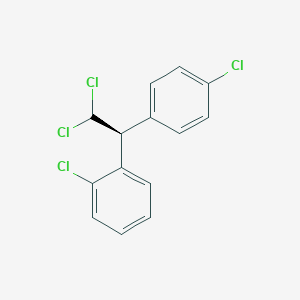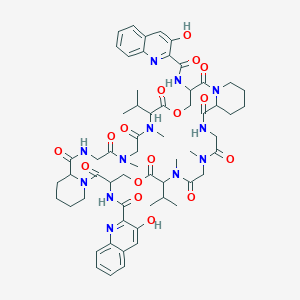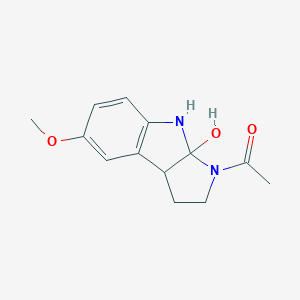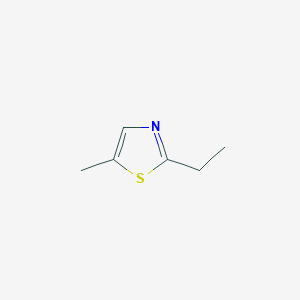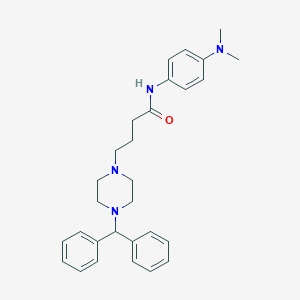
1-Piperazinebutanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinebutanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)-, commonly known as Compound X, is a synthetic compound used in scientific research. It is a potent and selective antagonist of a specific receptor in the brain, making it useful in studying the mechanisms of certain neurological disorders.
Wirkmechanismus
Compound X works by binding to and blocking the 5-HT2C receptor, which is a type of serotonin receptor. This receptor is found in the brain and is involved in the regulation of mood, appetite, and sleep. By blocking this receptor, Compound X can alter the activity of certain neurotransmitters, leading to changes in behavior and mood.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Compound X are still being studied. However, it has been shown to affect the levels of certain neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. These changes can lead to alterations in mood, appetite, and sleep patterns.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Compound X in lab experiments is its potency and selectivity for the 5-HT2C receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other serotonin receptors. However, one limitation is that the long-term effects of Compound X on the brain and behavior are not well understood.
Zukünftige Richtungen
There are several potential future directions for research involving Compound X. One area of interest is its potential use in the treatment of mood disorders such as depression and anxiety. Additionally, researchers may explore the effects of Compound X on other neurotransmitter systems and receptors in the brain. Finally, studies may investigate the long-term effects of Compound X on behavior and brain function.
Synthesemethoden
The synthesis of Compound X involves several steps, including the reaction of piperazine with butyric anhydride, followed by the reaction of the resulting compound with 4-(dimethylamino)benzaldehyde and benzhydrol. The final product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Compound X has been used in a variety of scientific studies, particularly in the field of neuroscience. It has been shown to be a potent antagonist of the 5-HT2C receptor, which is involved in the regulation of mood, appetite, and sleep. As such, Compound X has been used to study the mechanisms of depression, anxiety, and other mood disorders.
Eigenschaften
CAS-Nummer |
107314-46-5 |
|---|---|
Produktname |
1-Piperazinebutanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- |
Molekularformel |
C29H36N4O |
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
4-(4-benzhydrylpiperazin-1-yl)-N-[4-(dimethylamino)phenyl]butanamide |
InChI |
InChI=1S/C29H36N4O/c1-31(2)27-17-15-26(16-18-27)30-28(34)14-9-19-32-20-22-33(23-21-32)29(24-10-5-3-6-11-24)25-12-7-4-8-13-25/h3-8,10-13,15-18,29H,9,14,19-23H2,1-2H3,(H,30,34) |
InChI-Schlüssel |
ZWNGUUDUVDOKPH-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Andere CAS-Nummern |
107314-46-5 |
Synonyme |
1-Piperazinebutanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl) - |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



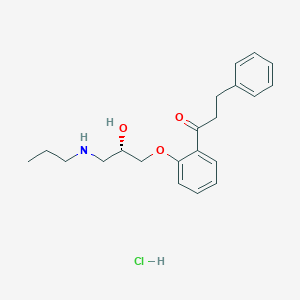



![(6R,9Ar)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-6-carbonitrile](/img/structure/B10711.png)
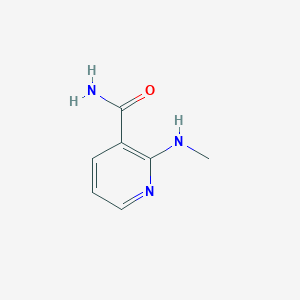
![7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI)](/img/structure/B10716.png)
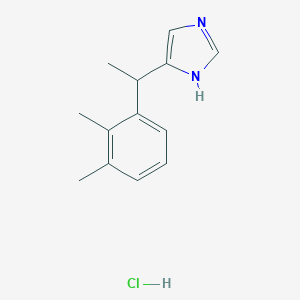
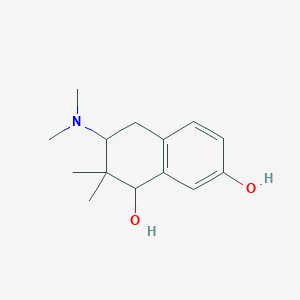
![1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B10729.png)
